molecular formula C12H11F3N4O2S B5567134 4-((3,4-DI-MEO-BENZYLIDENE)AMINO)-5-(TRI-F-ME)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

4-((3,4-DI-MEO-BENZYLIDENE)AMINO)-5-(TRI-F-ME)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

Cat. No.: B5567134
M. Wt: 332.30 g/mol
InChI Key: OSMJXKKZSWDYBX-OMCISZLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,4-DI-MEO-BENZYLIDENE)AMINO)-5-(TRI-F-ME)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-DI-MEO-BENZYLIDENE)AMINO)-5-(TRI-F-ME)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the following steps:

    Formation of the Benzylidene Intermediate: The reaction between 3,4-dimethoxybenzaldehyde and an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.

    Cyclization to Triazole: The benzylidene intermediate is then reacted with hydrazine derivatives to form the triazole ring.

    Introduction of the Hydrosulfide Group:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.

    Diagnostics: It may be used in diagnostic assays to detect specific biomolecules.

Industry

    Material Science: The compound can be used in the development of new materials with unique properties.

    Agriculture: It may be used as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-((3,4-DI-MEO-BENZYLIDENE)AMINO)-5-(TRI-F-ME)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-DIMETHOXYBENZYLIDENE)AMINO)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((3,4-DIMETHOXYBENZYLIDENE)AMINO)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOLE-3-THIONE

Uniqueness

The uniqueness of 4-((3,4-DI-MEO-BENZYLIDENE)AMINO)-5-(TRI-F-ME)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE lies in its specific functional groups and their arrangement. This gives it distinct chemical and biological properties compared to similar compounds. For example, the presence of the hydrosulfide group may enhance its reactivity and biological activity.

Properties

IUPAC Name

4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2S/c1-20-8-4-3-7(5-9(8)21-2)6-16-19-10(12(13,14)15)17-18-11(19)22/h3-6H,1-2H3,(H,18,22)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMJXKKZSWDYBX-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((3,4-DI-MEO-BENZYLIDENE)AMINO)-5-(TRI-F-ME)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
4-((3,4-DI-MEO-BENZYLIDENE)AMINO)-5-(TRI-F-ME)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
4-((3,4-DI-MEO-BENZYLIDENE)AMINO)-5-(TRI-F-ME)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
4-((3,4-DI-MEO-BENZYLIDENE)AMINO)-5-(TRI-F-ME)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
4-((3,4-DI-MEO-BENZYLIDENE)AMINO)-5-(TRI-F-ME)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
4-((3,4-DI-MEO-BENZYLIDENE)AMINO)-5-(TRI-F-ME)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.